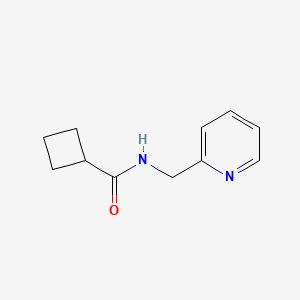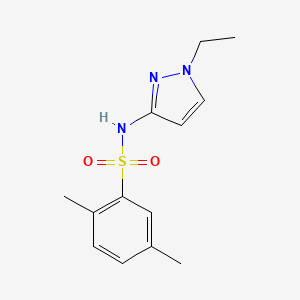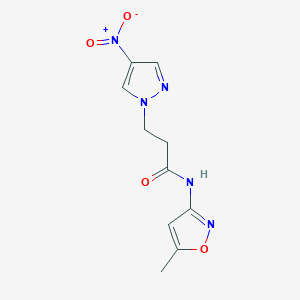
N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a cyclobutanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide typically involves the reaction of 2-aminopyridine with cyclobutanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(pyridin-2-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a furan ring instead of a cyclobutane ring.
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: This compound features a thiophene ring in place of the cyclobutane ring.
Uniqueness
N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
属性
CAS 编号 |
111711-24-1 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-5-9)13-8-10-6-1-2-7-12-10/h1-2,6-7,9H,3-5,8H2,(H,13,14) |
InChI 键 |
RRHCXLDZGPXRRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930511.png)
methanone](/img/structure/B14930518.png)
![2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14930527.png)
![N,1-dimethyl-5-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14930529.png)


![N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14930555.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930560.png)
![1,6-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]hexane-1,6-dione](/img/structure/B14930575.png)
![13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930579.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide](/img/structure/B14930600.png)
![4-Chloro-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930602.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
